

Introduction: The Strategic Importance of Halogenated Pyridines in Modern Synthesis

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Compound of Interest

Compound Name: *2-Bromo-5-chloro-3-fluoropyridine*

Cat. No.: *B079493*

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In the landscape of medicinal chemistry and materials science, halogenated heterocycles are indispensable building blocks. Their unique electronic properties and predictable reactivity patterns allow for the precise construction of complex molecular architectures. Among these, **2-Bromo-5-chloro-3-fluoropyridine** stands out as a highly functionalized and versatile intermediate. The strategic placement of three distinct halogens—bromine, chlorine, and fluorine—on the pyridine core provides multiple, orthogonal handles for synthetic manipulation. This guide offers a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals who leverage such intermediates to pioneer new molecular entities.

The bromine at the C2 position serves as a prime site for transition-metal-catalyzed cross-coupling reactions, while the chlorine at C5 and fluorine at C3 modulate the electronic character of the ring and offer additional sites for nucleophilic aromatic substitution under specific conditions. This multi-functionality makes **2-Bromo-5-chloro-3-fluoropyridine** a valuable precursor in the synthesis of novel pharmaceuticals and agrochemicals, where fine-tuning molecular properties is critical for achieving desired biological activity and pharmacokinetic profiles.^{[1][2]}

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. **2-Bromo-5-chloro-3-fluoropyridine** is typically a low-melting-

point solid, appearing as a white to off-white or pale yellow crystalline substance.[\[1\]](#)[\[3\]](#)[\[4\]](#) Its key properties are summarized for quick reference in the table below.

Property	Value	Source(s)
Molecular Weight	210.43 g/mol	[1] [3] [5] [6]
Molecular Formula	C ₅ H ₂ BrClFN	[1] [3] [7] [8]
CAS Number	514797-97-8	[3] [7] [8] [9]
Appearance	Low mp solid or liquid; White to off-white crystalline solid	[1] [3]
Melting Point	28-30°C	[3]
Purity	Typically ≥95% - ≥99%	[1] [3] [7] [9]
InChI Key	PYDGFYYLQFJQBZ- UHFFFAOYSA-N	[5] [7]
SMILES	C1=C(C=NC(=C1F)Br)Cl	[5]

Core Synthesis Protocol: The Sandmeyer Reaction

The most common and efficient route to **2-Bromo-5-chloro-3-fluoropyridine** is via a Sandmeyer-type reaction, starting from the readily available 5-chloro-3-fluoropyridin-2-amine. This classic transformation in aromatic chemistry provides a reliable method for converting an amino group into a bromide.

Expertise-Driven Rationale

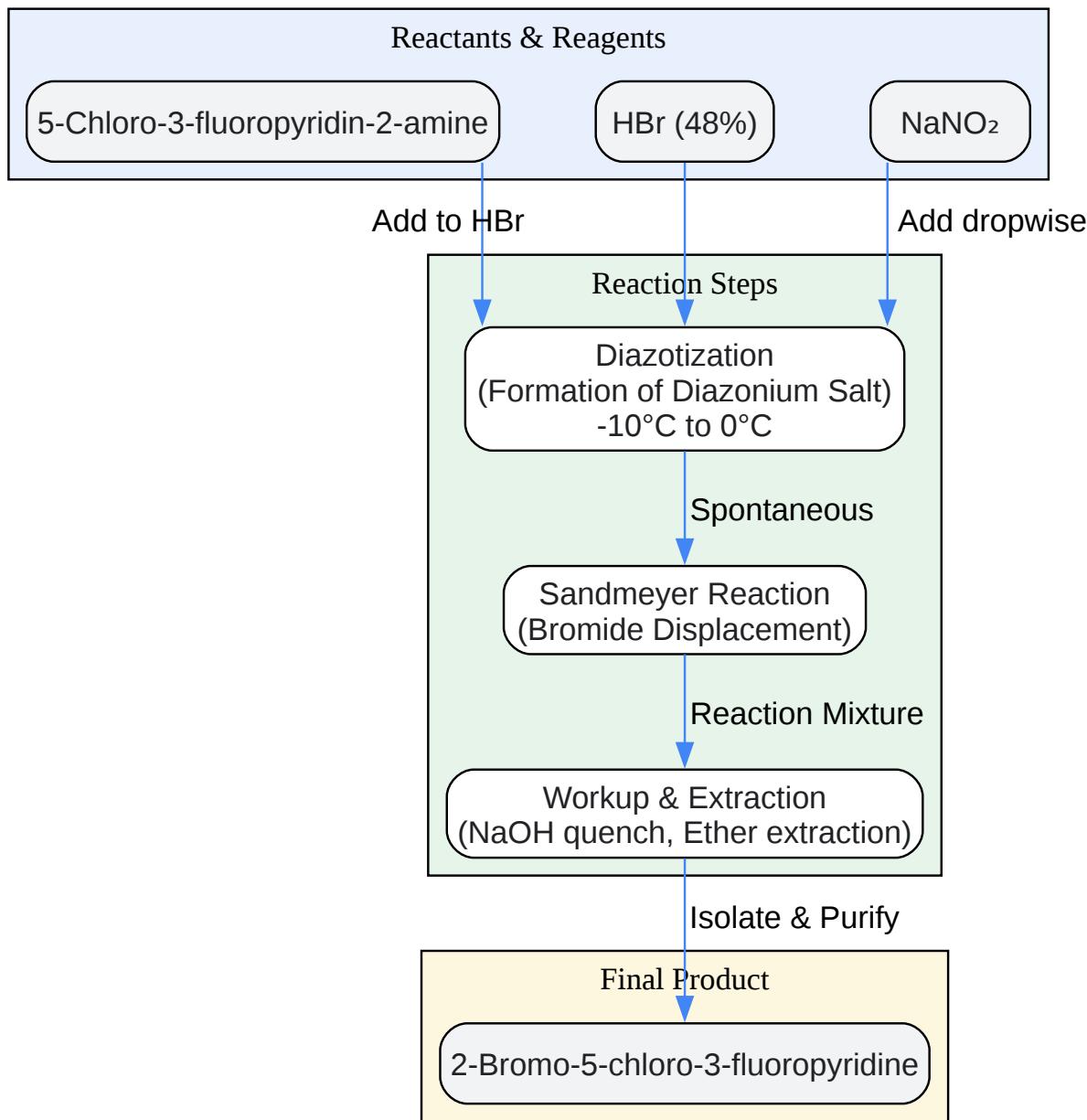
The choice of the Sandmeyer reaction is deliberate. The amino group of the starting material is a poor leaving group. By converting it into a diazonium salt (-N₂⁺), we create an excellent leaving group (dinitrogen gas, N₂), which can be readily displaced by a nucleophile—in this case, a bromide ion.

- **Hydrobromic Acid (HBr):** Serves a dual purpose. It acts as the acid catalyst to form the nitrous acid in situ with sodium nitrite and provides the bromide nucleophile that will ultimately replace the diazonium group.

- Sodium Nitrite (NaNO_2): This is the diazotizing agent. In the acidic medium, it generates nitrous acid (HNO_2), which reacts with the primary amine to form the crucial diazonium salt intermediate.
- Low Temperature Control (-10°C to 0°C): Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a low temperature throughout the diazotization and substitution steps is critical for both safety and yield.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-5-chloro-3-fluoropyridine** from its amine precursor.

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Caption: Synthetic workflow for **2-Bromo-5-chloro-3-fluoropyridine**.

Step-by-Step Experimental Protocol

This protocol is adapted from established synthetic procedures.[\[4\]](#)[\[10\]](#)

- **Vessel Preparation:** To a suitable reaction vessel equipped with a magnetic stirrer and a temperature probe, add 48% hydrobromic acid (HBr) solution (20 mL). Cool the vessel to 0°C using an ice-salt bath.
- **Addition of Amine:** Slowly add 5-chloro-3-fluoropyridin-2-amine (5.0 g, 34 mmol) to the stirred HBr solution, ensuring the temperature remains at or below 0°C.
- **Bromination (Optional but common):** Some variations of this procedure include the addition of elemental bromine (Br₂) at this stage to ensure a high concentration of bromide for the substitution.
- **Diazotization:** Prepare a solution of sodium nitrite (NaNO₂, 5.88 g, 85.3 mmol) in water (20 mL). Cool the reaction mixture to -10°C. Add the NaNO₂ solution dropwise over a period of 1.5 hours, maintaining the internal temperature below -5°C. After the addition is complete, continue stirring for an additional 30 minutes.
- **Quenching and Workup:** Prepare a solution of sodium hydroxide (NaOH, 12 g, 306 mmol) in water (20 mL). Slowly add the NaOH solution to the reaction mixture to neutralize the excess acid. This step is highly exothermic; careful addition is required to allow the mixture to warm gradually to room temperature.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
- **Purification:** Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield **2-bromo-5-chloro-3-fluoropyridine** as a pale yellow solid (typical yield: ~90%).^[4]

Applications in Drug Discovery and Development

The true value of **2-Bromo-5-chloro-3-fluoropyridine** lies in its application as a versatile building block for creating novel, biologically active molecules.^[1] The differential reactivity of the halogen substituents is key to its utility. The C-Br bond is significantly more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 2-position.

This reactivity profile makes it an ideal starting material for synthesizing compounds targeting a wide range of diseases. While specific examples for this exact molecule are often proprietary, its close analogues are featured prominently in the synthesis of developmental drugs. For instance, the related compound 2-Bromo-5-chloropyridine is a key intermediate in the synthesis of BMS-986224, a small molecule APJ receptor agonist, and PF-06273340, another pharmaceutical candidate.^[11] These syntheses often involve palladium-catalyzed coupling reactions where the bromo-pyridine moiety is attached to other complex fragments.^{[2][11]}

The inclusion of fluorine is also a strategic decision in drug design. Fluorine atoms can enhance metabolic stability, increase binding affinity, and improve the lipophilicity and bioavailability of a drug candidate.^[12]

Safety, Handling, and Storage

As a laboratory chemical, **2-Bromo-5-chloro-3-fluoropyridine** must be handled with appropriate precautions.

- Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).^{[3][5][13]} Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.^[5]
- Handling: Work should be conducted in a well-ventilated area or a chemical fume hood.^[14] ^[15] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.^{[13][14]} Avoid generating dust or aerosols.
- Storage: Store in a tightly sealed container in a cool, dry place. Recommended long-term storage is at refrigerated temperatures (2-8°C).^{[1][3]}

Conclusion

2-Bromo-5-chloro-3-fluoropyridine is a high-value chemical intermediate whose utility is rooted in its densely functionalized structure. The precise arrangement of three different halogens on the pyridine ring provides a platform for selective, high-yield synthetic transformations that are crucial in the fields of pharmaceutical and agrochemical research. A solid understanding of its properties, synthesis, and reactivity allows chemists to strategically incorporate this building block into complex target molecules, accelerating the discovery and development of new chemical entities.

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